(5S)-5-(4-Bromo-benzyl)-D-Pipecolinic acid

Catalog No.
S15850325
CAS No.
M.F
C13H16BrNO2
M. Wt
298.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5S)-5-(4-Bromo-benzyl)-D-Pipecolinic acid

Product Name

(5S)-5-(4-Bromo-benzyl)-D-Pipecolinic acid

IUPAC Name

(2R,5S)-5-[(4-bromophenyl)methyl]piperidine-2-carboxylic acid

Molecular Formula

C13H16BrNO2

Molecular Weight

298.18 g/mol

InChI

InChI=1S/C13H16BrNO2/c14-11-4-1-9(2-5-11)7-10-3-6-12(13(16)17)15-8-10/h1-2,4-5,10,12,15H,3,6-8H2,(H,16,17)/t10-,12+/m0/s1

InChI Key

MTQAUDJJLRLGLW-CMPLNLGQSA-N

Canonical SMILES

C1CC(NCC1CC2=CC=C(C=C2)Br)C(=O)O

Isomeric SMILES

C1C[C@@H](NC[C@@H]1CC2=CC=C(C=C2)Br)C(=O)O

(5S)-5-(4-Bromo-benzyl)-D-Pipecolinic acid is a chiral compound that belongs to the class of pipecolic acids, which are cyclic amines derived from lysine. This specific compound features a bromobenzyl substituent at the fifth position of the pipecolinic acid structure, which can influence its chemical properties and biological activities. The presence of the bromine atom offers unique reactivity patterns, particularly in nucleophilic and electrophilic reactions, making it a subject of interest in medicinal chemistry and drug design.

, including:

  • Substitution Reactions: The bromobenzyl group can undergo nucleophilic substitution, allowing for the introduction of different substituents.
  • Oxidation and Reduction: The compound can be oxidized to introduce additional functional groups or reduced to modify existing ones.
  • Cyclization Reactions: It can also participate in cyclization reactions to form more complex structures.

These reactions make it versatile for further synthetic applications in organic chemistry.

Research indicates that (5S)-5-(4-Bromo-benzyl)-D-Pipecolinic acid exhibits notable biological activity. Its structure allows for interaction with various biological targets, potentially influencing neurotransmitter systems or serving as an inhibitor for specific enzymes. The bromobenzyl moiety enhances its binding affinity to certain receptors, which may lead to therapeutic applications in treating neurological disorders or as anti-inflammatory agents.

The synthesis of (5S)-5-(4-Bromo-benzyl)-D-Pipecolinic acid typically involves several key steps:

  • Formation of the Pipecoline Ring: Starting from commercially available amino acids or derivatives, the pipecoline ring is formed through cyclization reactions.
  • Bromobenzyl Substitution: The introduction of the bromobenzyl group is achieved via nucleophilic substitution using appropriate bromobenzyl halides.
  • Carboxylic Acid Introduction: Finally, a carboxylic acid group is introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.

These methods can be optimized for scale and efficiency, often employing techniques such as continuous flow chemistry for industrial applications .

(5S)-5-(4-Bromo-benzyl)-D-Pipecolinic acid has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting neurological conditions or metabolic disorders.
  • Chemical Research: The compound's unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
  • Material Science: It could be utilized in creating functional materials due to its reactivity and ability to form complex structures.

Interaction studies reveal that (5S)-5-(4-Bromo-benzyl)-D-Pipecolinic acid can bind to specific receptors involved in neurotransmission and enzyme activity modulation. These interactions are critical for understanding its mechanism of action and potential therapeutic effects. Studies often utilize techniques such as surface plasmon resonance or fluorescence spectroscopy to quantify binding affinities and kinetics.

Several compounds share structural similarities with (5S)-5-(4-Bromo-benzyl)-D-Pipecolinic acid. Notable examples include:

  • (5S)-5-(4-Chloro-benzyl)-D-Pipecolinic Acid
  • (5S)-5-(4-Methyl-benzyl)-D-Pipecolinic Acid
  • (5S)-5-(4-Fluoro-benzyl)-D-Pipecolinic Acid

Comparison Highlights

Compound NameUnique Features
(5S)-5-(4-Bromo-benzyl)-D-Pipecolinic AcidBromine enhances reactivity; potential for unique binding interactions
(5S)-5-(4-Chloro-benzyl)-D-Pipecolinic AcidChlorine offers different electronic properties; less reactive than bromine
(5S)-5-(4-Methyl-benzyl)-D-Pipecolinic AcidMethyl group provides steric bulk; alters solubility and biological activity
(5S)-5-(4-Fluoro-benzyl)-D-Pipecolinic AcidFluorine's electronegativity affects interaction with biological targets

The presence of the bromobenzyl group distinguishes (5S)-5-(4-Bromo-benzyl)-D-Pipecolinic acid from its analogs, imparting unique chemical properties that may enhance its efficacy as a pharmaceutical agent compared to compounds with chloro, methyl, or fluoro substituents .

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

297.03644 g/mol

Monoisotopic Mass

297.03644 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-15-2024

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